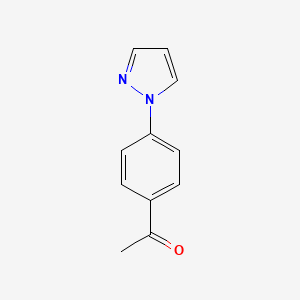

4'-(1-Pyrazolyl)acetophenone

Description

Properties

IUPAC Name |

1-(4-pyrazol-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXKUEXZFMNYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481840 | |

| Record name | 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25699-98-3 | |

| Record name | 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4'-(1-Pyrazolyl)acetophenone via Nucleophilic Aromatic Substitution

Executive Summary

This guide provides an in-depth exploration of the synthesis of 4'-(1-Pyrazolyl)acetophenone, a pivotal intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and anti-inflammatory agents.[1] The primary focus is on the direct N-arylation of pyrazole with 4-fluoroacetophenone through a Nucleophilic Aromatic Substitution (SNAAr) mechanism. We will dissect the underlying chemical principles, provide a detailed and validated experimental protocol, and discuss critical process parameters that influence reaction success. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important transformation.

Introduction: The Significance of N-Aryl Pyrazoles

The pyrazole moiety is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[2] Its N-arylated derivatives, in particular, are of significant interest due to their prevalence in pharmaceuticals and agrochemicals.[1][3] The synthesis of these C-N bonds is a cornerstone of medicinal chemistry. While various methods exist, including copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig aminations, the direct Nucleophilic Aromatic Substitution (SNAAr) offers a compellingly straightforward and often metal-free alternative when a suitably activated aryl halide is available.[4][5][6]

The target molecule, this compound, leverages the unique properties of both its constituent parts. The pyrazole ring provides a key interaction point for biological targets, while the acetophenone group offers a reactive handle for further chemical modification.[1] This guide focuses on its synthesis from 4-fluoroacetophenone, a starting material prized for its unique reactivity in SNAAr protocols.[7]

Mechanistic Deep Dive: The Nucleophilic Aromatic Substitution (SNAAr) Pathway

The reaction between 4-fluoroacetophenone and pyrazole is a classic example of Nucleophilic Aromatic Substitution. Unlike electrophilic aromatic substitution, which targets electron-rich rings, SNAAr proceeds efficiently on electron-poor aromatic systems.[6] The reaction is governed by a few key principles:

-

Ring Activation: The aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG). In 4-fluoroacetophenone, the acetyl group (-COCH₃) serves this role perfectly. Its electron-withdrawing nature polarizes the aromatic ring, making the carbon atom attached to the fluorine susceptible to nucleophilic attack.[6][8]

-

Leaving Group: A good leaving group, typically a halide, is required. For SNAAr reactions, the bond to the leaving group is broken in the rate-determining step. While fluoride is a poor leaving group in SN1/SN2 reactions, its high electronegativity makes it an excellent leaving group in SNAAr because it strongly polarizes the C-F bond, facilitating the initial nucleophilic attack.[9] The placement of the EWG ortho or para to the leaving group is critical, as this allows for resonance stabilization of the negatively charged intermediate.[6]

-

Nucleophile Activation: Pyrazole itself is a weak nucleophile. To enhance its reactivity, a base (e.g., potassium carbonate, cesium carbonate) is used to deprotonate the N-H proton, generating the more nucleophilic pyrazolate anion.[10][11]

The reaction proceeds via a two-step addition-elimination mechanism, involving a discrete, negatively charged intermediate known as a Meisenheimer complex .[6]

Caption: Figure 1: SNAAr Mechanism for this compound Synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a robust and reproducible method for the synthesis of this compound. It is designed to be self-validating through clear steps and checkpoints.

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |

| 4-Fluoroacetophenone | C₈H₇FO | 138.14 | 5.0 g | 36.2 mmol |

| Pyrazole | C₃H₄N₂ | 68.08 | 2.72 g | 39.8 mmol |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 7.5 g | 54.3 mmol |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroacetophenone (5.0 g, 36.2 mmol), pyrazole (2.72 g, 39.8 mmol), and potassium carbonate (7.5 g, 54.3 mmol).

-

Causality Note: An excess of pyrazole (1.1 eq) ensures complete consumption of the limiting reagent, 4-fluoroacetophenone. Potassium carbonate (1.5 eq) acts as the base to deprotonate pyrazole and neutralize the HF formed implicitly.

-

-

Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF).

-

Causality Note: DMF is a polar aprotic solvent, ideal for SNAAr. It effectively dissolves the reactants and solvates the potassium cation, enhancing the nucleophilicity of the pyrazolate anion without interfering in the reaction.

-

-

Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Causality Note: Elevated temperature is required to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours. Check for the disappearance of the 4-fluoroacetophenone spot.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark reaction mixture into 200 mL of cold water. A precipitate of the crude product should form.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Workup - Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in the separation of layers.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Caption: Figure 2: Experimental Workflow for Synthesis.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value | Source |

| IUPAC Name | 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone | [12] |

| CAS Number | 25699-98-3 | [13] |

| Molecular Formula | C₁₁H₁₀N₂O | [1][12] |

| Molecular Weight | 186.21 g/mol | [1][12] |

| Appearance | Solid | [13] |

| Purity | ≥97% (typical) | [1] |

While actual spectra depend on the specific instrumentation and conditions, the following are typical expected values for structure confirmation:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~8.05 ppm (d, 2H): Protons on the acetophenone ring ortho to the carbonyl group.

-

δ ~7.80 ppm (d, 2H): Protons on the acetophenone ring ortho to the pyrazole nitrogen.

-

δ ~7.75 ppm (d, 1H): Proton at the 5-position of the pyrazole ring.

-

δ ~7.70 ppm (d, 1H): Proton at the 3-position of the pyrazole ring.

-

δ ~6.50 ppm (t, 1H): Proton at the 4-position of the pyrazole ring.

-

δ ~2.65 ppm (s, 3H): Methyl protons of the acetyl group.

-

-

Mass Spectrometry (ESI+): m/z = 187.08 [M+H]⁺.

Conclusion

The synthesis of this compound from 4-fluoroacetophenone via Nucleophilic Aromatic Substitution is an efficient, high-yielding, and robust method. The reaction's success hinges on understanding the core principles of SNAAr: the activation of the aromatic ring by the para-acetyl group, the role of fluoride as an excellent leaving group in this specific context, and the base-mediated generation of the potent pyrazolate nucleophile. The provided protocol offers a reliable pathway for producing this valuable chemical intermediate, which serves as a critical building block for further discovery and development in the pharmaceutical and agrochemical industries.

References

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

-

Zhang, H., Cai, Q., & Ma, D. (2005). CuO/AB was found to be a simple and efficient catalyst for the N-arylation of a variety of nitrogen-containing heterocycles, giving the products in excellent yields. MDPI. [Link]

-

El-Boraey, H. A., et al. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. MDPI. [Link]

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

-

GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Note. [Link]

-

Twilton, J., Le, C., & MacMillan, D. W. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

-

Janeba, Z. (2021). Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

PubChem. (n.d.). 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. [Link]

-

Bak, J. B., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

-

Voskressensky, L. G., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PubMed Central. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Science.gov. (n.d.). nucleophilic aromatic substitution: Topics. Science.gov. [Link]

Sources

- 1. 4’-(1-Pyrazolyl)acetophenone [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Progress Concerning the N-Arylation of Indoles [mdpi.com]

- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | C11H10N2O | CID 12238134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-(1H-Pyrazol-1-yl)acetophenone | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4'-(1-Pyrazolyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4'-(1-Pyrazolyl)acetophenone is a bifunctional molecule that incorporates both an acetophenone and a pyrazole moiety. The acetophenone group is a common structural motif in pharmaceuticals and organic materials, while the pyrazole ring is a prominent heterocycle known for its diverse biological activities. The combination of these two fragments in a single molecule makes it a valuable scaffold for drug discovery and a subject of academic interest.

Accurate structural characterization is the bedrock of all chemical research and development. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a detailed map of the chemical environment of each atom in a molecule. This guide will provide a thorough explanation of the expected ¹H and ¹³C NMR spectra of this compound, enabling researchers to confidently identify and characterize this compound.

Predicted NMR Data for this compound

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the analysis of substituent effects and comparison with known data for acetophenone, 4-substituted acetophenones, pyrazole, and 1-phenylpyrazole.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 2H | H-2', H-6' |

| ~7.85 | Doublet | 2H | H-3', H-5' |

| ~7.95 | Doublet | 1H | H-5'' |

| ~7.70 | Doublet | 1H | H-3'' |

| ~6.50 | Triplet | 1H | H-4'' |

| ~2.65 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~197.0 | C=O |

| ~142.0 | C-5'' |

| ~141.0 | C-4' |

| ~135.0 | C-1' |

| ~130.0 | C-3'' |

| ~129.5 | C-2', C-6' |

| ~120.0 | C-3', C-5' |

| ~108.0 | C-4'' |

| ~26.5 | -CH₃ |

Experimental Protocols

While the specific experimental conditions under which the spectra of this compound would be acquired can vary, a standard protocol for obtaining high-quality ¹H and ¹³C NMR data is provided below.

Step-by-Step Methodology for NMR Sample Preparation and Data Acquisition:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to obtain optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters would include a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.

-

-

¹³C NMR Data Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30).

-

Key parameters would include a spectral width of approximately 220 ppm, an acquisition time of around 1 second, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

In-Depth Analysis and Discussion

The predicted NMR spectra of this compound can be understood by dissecting the molecule into its two constituent parts: the 4-substituted acetophenone moiety and the 1-substituted pyrazole moiety.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show signals for both the phenyl and pyrazolyl protons.

-

Acetophenone Protons (H-2', H-6', H-3', H-5'): The protons on the phenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the acetyl group (H-2' and H-6') are expected to be deshielded due to the electron-withdrawing nature of the carbonyl group and will resonate at a lower field (around 8.10 ppm). The protons meta to the acetyl group (H-3' and H-5') will be at a slightly higher field (around 7.85 ppm). This is consistent with the known spectra of other 4-substituted acetophenones.[1]

-

Pyrazole Protons (H-3'', H-4'', H-5''): The protons of the pyrazole ring will exhibit a distinct splitting pattern. H-5'' is adjacent to the nitrogen atom and is expected to be the most downfield of the pyrazole protons (around 7.95 ppm). H-3'' will also be a doublet, resonating at a slightly higher field (around 7.70 ppm). The H-4'' proton will appear as a triplet due to coupling with both H-3'' and H-5'', and it will be the most upfield of the pyrazole protons (around 6.50 ppm). This pattern is in good agreement with the spectrum of 1-phenylpyrazole.[4]

-

Methyl Protons (-CH₃): The three protons of the acetyl methyl group will appear as a sharp singlet at around 2.65 ppm, which is a characteristic chemical shift for an acetyl group attached to an aromatic ring.[2]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, appearing around 197.0 ppm, which is typical for ketones.[5]

-

Acetophenone Aromatic Carbons (C-1', C-2', C-3', C-4', C-5', C-6'): The quaternary carbon attached to the acetyl group (C-1') will be found around 135.0 ppm. The carbon atom attached to the pyrazole ring (C-4') is predicted to be at approximately 141.0 ppm. The chemical shifts of the protonated aromatic carbons (C-2', C-6' and C-3', C-5') are expected around 129.5 ppm and 120.0 ppm, respectively. The pyrazolyl group acts as a substituent, influencing the chemical shifts of the phenyl ring carbons.[6]

-

Pyrazole Aromatic Carbons (C-3'', C-4'', C-5''): Based on data for N-arylpyrazoles, the carbon atoms of the pyrazole ring are expected to resonate at approximately 142.0 ppm (C-5''), 130.0 ppm (C-3''), and 108.0 ppm (C-4'').[7][8] The attachment to the phenyl ring influences the electronic environment of these carbons.

-

Methyl Carbon (-CH₃): The methyl carbon will appear at a high field, around 26.5 ppm, consistent with other acetophenone derivatives.[5]

Visualization of Molecular Structure and NMR Correlations

To visually represent the relationships between the different parts of the molecule and their corresponding NMR signals, the following diagrams are provided.

Caption: Molecular Structure of this compound.

Caption: Key ¹H-¹³C NMR Correlations for this compound.

Conclusion

This technical guide provides a detailed and authoritative prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, we have constructed a comprehensive spectral analysis. The provided tables of predicted chemical shifts, along with the in-depth discussion of substituent effects, offer researchers a reliable reference for the structural verification of this compound. The inclusion of a standard experimental protocol and visual diagrams further enhances the utility of this guide for both novice and experienced spectroscopists in the fields of chemical research and drug development.

References

- Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. Studies: Part III. Carbon-13 N.M.R. Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(3), 479–497.

- Elguero, J., Claramunt, R. M., & Lopez, C. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–685.

-

Human Metabolome Database. (n.d.). 4-Aminoacetophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylpyrazole. PubChem Compound Database. Retrieved from [Link]

- Rees, R. G. (1968). ¹³C N.M.R. Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Journal of the Chemical Society B: Physical Organic, 387.

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Aminoacetophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Phenylpyrazole. Retrieved from [Link]

-

Wiley. (n.d.). 1-Phenylpyrazole. Retrieved from [Link]

-

Wiley. (n.d.). Acetophenone. Retrieved from [Link]

Sources

Mass Spectrometry Analysis of 4'-(1-Pyrazolyl)acetophenone: A Technical Guide

Introduction

4'-(1-Pyrazolyl)acetophenone is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] It serves as a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.[1] Its structure, which combines an aromatic ketone with a pyrazole moiety, presents a unique profile for mass spectrometric analysis. This guide provides an in-depth technical overview of the mass spectrometry (MS) analysis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core principles of ionization and fragmentation, detail experimental protocols, and elucidate the expected fragmentation pathways, thereby providing a comprehensive framework for the structural characterization of this important molecule.

The molecular formula of this compound is C₁₁H₁₀N₂O, with a monoisotopic mass of 186.0793 Da.[2][3] Understanding its behavior under mass spectrometric conditions is crucial for its identification, purity assessment, and metabolic studies.

I. Foundational Principles: Ionization Techniques

The choice of ionization technique is paramount in mass spectrometry as it governs the type and extent of fragmentation observed. For a molecule like this compound, both "hard" and "soft" ionization methods can be employed, each providing complementary information.

Electron Ionization (EI): The Hard Ionization Approach

Electron Ionization (EI) is a classic technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺•) and extensive fragmentation.[4] This "hard" ionization method is invaluable for structural elucidation as the fragmentation patterns are often reproducible and can be found in spectral libraries like the NIST database.[5][6]

Why EI is chosen: The extensive fragmentation provides a detailed "fingerprint" of the molecule, allowing for unambiguous identification and the determination of its substructures.

Electrospray Ionization (ESI): The Soft Ionization Alternative

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution by applying a high voltage to create an aerosol.[7][8] ESI is particularly useful for producing protonated molecules ([M+H]⁺) with minimal fragmentation.[7] This is advantageous for accurately determining the molecular weight of the parent compound.

Why ESI is chosen: It provides a clear molecular ion peak, which is essential for confirming the molecular weight. By adjusting the cone voltage in the ion source, some in-source fragmentation can be induced to gain structural information.

II. Experimental Protocols: From Sample to Spectrum

Rigorous and well-defined experimental protocols are the bedrock of reliable mass spectrometry data. This section outlines the key steps for the analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra and preventing instrument contamination.[9]

Protocol for Solid Sample Analysis (Direct Insertion Probe - EI):

-

Sample Weighing: Accurately weigh approximately 1 mg of solid this compound.

-

Dissolution: Dissolve the sample in a minimal amount of a volatile organic solvent such as methanol or acetonitrile.

-

Probe Loading: Carefully apply a small aliquot of the solution to the tip of the direct insertion probe.

-

Solvent Evaporation: Allow the solvent to evaporate completely before inserting the probe into the mass spectrometer.

Protocol for Liquid Sample Analysis (LC-MS - ESI):

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[10]

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) that is compatible with the liquid chromatography (LC) mobile phase.[10]

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system or the ESI needle.[10]

-

Vial Transfer: Transfer the filtered solution into an appropriate autosampler vial.[9]

Instrumentation and Parameters

The following tables summarize typical instrument parameters for both GC-MS (for EI) and LC-MS (for ESI) analysis.

Table 1: Typical GC-MS Parameters for EI Analysis

| Parameter | Value | Rationale |

| Gas Chromatograph | ||

| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |

| Carrier Gas | Helium | Provides good chromatographic resolution. |

| Column | DB-5ms or similar | A non-polar column suitable for aromatic compounds. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | Optimizes separation from potential impurities. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | To induce characteristic fragmentation. |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation patterns. |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the source. |

| Mass Range | m/z 40-300 | Covers the molecular ion and expected fragments. |

Table 2: Typical LC-MS Parameters for ESI Analysis

| Parameter | Value | Rationale |

| Liquid Chromatograph | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for reverse-phase separation of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the C18 column. |

| Gradient | 10% to 90% B over 5 minutes | Ensures good peak shape and separation. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray (ESI), Positive | The nitrogen atoms in the pyrazole ring are readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Cone Voltage | 20-40 V | Can be varied to control in-source fragmentation. |

| Desolvation Gas Flow | 600 L/hr | Aids in the desolvation of the ESI droplets. |

| Desolvation Temp. | 350 °C | Facilitates solvent evaporation. |

| Mass Range | m/z 50-400 | To observe the protonated molecule and any fragments. |

III. Elucidation of Fragmentation Pathways

The structural features of this compound—an acetophenone core and a pyrazole ring—dictate its fragmentation behavior.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the formation of the molecular ion (M⁺•) at m/z 186. The fragmentation is expected to proceed through several characteristic pathways.

Pathway A: Alpha-Cleavage of the Acetyl Group This is a classic fragmentation pathway for aromatic ketones.[11] The bond between the carbonyl carbon and the methyl group breaks, leading to the loss of a methyl radical (•CH₃).

-

M⁺• (m/z 186) → [M - CH₃]⁺ (m/z 171) This results in the formation of the stable 4-(1H-pyrazol-1-yl)benzoyl cation. Further fragmentation of this ion can occur by the loss of carbon monoxide (CO).

-

[M - CH₃]⁺ (m/z 171) → [M - CH₃ - CO]⁺ (m/z 143) This produces the 4-(1H-pyrazol-1-yl)phenyl cation.

Pathway B: Fragmentation of the Pyrazole Ring The pyrazole ring is known to undergo characteristic fragmentation involving the loss of neutral molecules like HCN and N₂.[12][13]

-

M⁺• (m/z 186) → [M - HCN]⁺• (m/z 159) Expulsion of hydrogen cyanide from the pyrazole ring.

-

[M - H]⁺ (m/z 185) → [M - H - N₂]⁺ (m/z 157) Loss of a hydrogen atom followed by the elimination of a nitrogen molecule.

Pathway C: Cleavage leading to the Acetyl Cation Another possible fragmentation is the formation of the acetyl cation.

-

M⁺• (m/z 186) → CH₃CO⁺ (m/z 43) This would result in a prominent peak at m/z 43, which is characteristic of methyl ketones.[14]

The following Graphviz diagram illustrates the predicted EI fragmentation pathways.

Caption: Predicted EI fragmentation of this compound.

Predicted Electrospray Ionization (ESI) and Tandem MS (MS/MS) Fragmentation

In positive ion ESI, this compound is expected to readily form the protonated molecule, [M+H]⁺, at m/z 187. Tandem mass spectrometry (MS/MS) of this precursor ion can provide valuable structural information.[15][16][17]

Collision-Induced Dissociation (CID) of [M+H]⁺ (m/z 187): The fragmentation of the protonated molecule will likely involve the same core cleavages as in EI, but originating from an even-electron species.

-

Loss of the Acetyl Group as Ketene:

-

[M+H]⁺ (m/z 187) → [M+H - C₂H₂O]⁺ (m/z 145) Loss of neutral ketene (CH₂=C=O) from the protonated acetyl group, leading to the formation of the protonated 1-phenyl-1H-pyrazole ion.

-

-

Fragmentation of the Pyrazole Ring:

-

[M+H]⁺ (m/z 187) → [M+H - N₂H]⁺ (m/z 157) Loss of diazene (N₂H₂) from the protonated pyrazole ring.

-

The following diagram illustrates the predicted MS/MS fragmentation.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

IV. Data Interpretation and Structural Confirmation

The final step in the analysis is the interpretation of the acquired mass spectra to confirm the structure of this compound.

Table 3: Summary of Expected Key Ions and Their Significance

| m/z | Ion Formula | Ionization | Significance |

| 187 | [C₁₁H₁₁N₂O]⁺ | ESI | Protonated molecule, confirms molecular weight. |

| 186 | [C₁₁H₁₀N₂O]⁺• | EI | Molecular ion, confirms molecular weight. |

| 171 | [C₁₀H₇N₂O]⁺ | EI | Loss of a methyl radical (alpha-cleavage). |

| 159 | [C₁₀H₇N₂O]⁺• | EI | Loss of HCN from the pyrazole ring. |

| 145 | [C₉H₉N₂]⁺ | ESI-MS/MS | Loss of ketene from the protonated molecule. |

| 143 | [C₉H₇N₂]⁺ | EI | Loss of CO from the m/z 171 fragment. |

| 43 | [C₂H₃O]⁺ | EI | Acetyl cation, characteristic of a methyl ketone. |

By comparing the experimentally obtained mass spectrum with these predicted fragmentation patterns, a high degree of confidence in the structural assignment of this compound can be achieved. The presence of the molecular ion (or protonated molecule) confirms the elemental composition, while the fragment ions provide evidence for the specific arrangement of the functional groups.

V. Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By employing a combination of hard (EI) and soft (ESI) ionization techniques, coupled with tandem mass spectrometry, a wealth of information can be obtained. A thorough understanding of the fundamental principles of fragmentation for aromatic ketones and pyrazole-containing compounds allows for the confident interpretation of the resulting mass spectra. The protocols and predicted fragmentation pathways detailed in this guide provide a robust framework for researchers and scientists working with this important pharmaceutical building block.

References

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar. (n.d.).

- Mass Spectrometry Sample Preparation Guide - Organomation. (n.d.).

-

Kind, T., & Fiehn, O. (2010). Identification of small molecules using accurate mass MS/MS search. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

-

Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Retrieved from [Link]

-

Tandem mass spectrometry - Wikipedia. (n.d.). Retrieved from [Link]

-

Cristea, I. M., & Gaskell, S. J. (2004). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International journal of molecular sciences, 5(5), 323–342. [Link]

- Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Journal of The Association of Physicians of India, 63(4), 53-58.

-

Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds - ChemRxiv. (2024). Retrieved from [Link]

-

Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. (n.d.). Retrieved from [Link]

-

Sample preparation in mass spectrometry - Wikipedia. (n.d.). Retrieved from [Link]

-

Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 824(1-2), 1–20. [Link]

-

Sample Preparation | Harvard Center for Mass Spectrometry. (n.d.). Retrieved from [Link]

- Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 63(3), 195-200.

-

Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates⊥ | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Mass fragmentation pattern of compound 4l | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Electron ionization - Wikipedia. (n.d.). Retrieved from [Link]

-

Sample preparation techniques for mass spectrometry in the clinical laboratory | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

- Workman, J. J., & Vefring, E. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 34(10), 14-21.

-

Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Spectroscopy of Ketones and Aldehydes. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | C11H10N2O | CID 12238134 - PubChem. (n.d.). Retrieved from [Link]

-

File:Aromatic ketone electron ionization fragmentation.jpg - Wikimedia Commons. (2025). Retrieved from [Link]

-

Hu, N., Tu, Y. P., Liu, Y., Jiang, K., & Pan, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of organic chemistry, 73(9), 3369–3376. [Link]

-

Electrospray ionization - Wikipedia. (n.d.). Retrieved from [Link]

- 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. (n.d.).

-

Electrospray ionization - YouTube. (2014). Retrieved from [Link]

- Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 24(12), 5651-5654.

-

Mass spectra of acetophenone in the molecular ion region. (A)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Acetophenone, 4'-amino- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Acetophenone - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

Ethanone, 1-(1H-pyrazol-4-yl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Acetophenone, 4'-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Acetophenone - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

Acetophenone, 4'-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. 4’-(1-Pyrazolyl)acetophenone [myskinrecipes.com]

- 2. 4-(1H-Pyrazol-1-yl)acetophenone | CymitQuimica [cymitquimica.com]

- 3. 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | C11H10N2O | CID 12238134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. Acetophenone [webbook.nist.gov]

- 6. Acetophenone [webbook.nist.gov]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. asdlib.org [asdlib.org]

- 12. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

FT-IR spectrum of 4'-(1-Pyrazolyl)acetophenone

An In-depth Technical Guide to the FT-IR Spectrum of 4'-(1-Pyrazolyl)acetophenone

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a heterocyclic ketone of significant interest in pharmaceutical and materials science. As a key intermediate in drug discovery, particularly for kinase inhibitors, a thorough understanding of its spectroscopic signature is crucial for identity confirmation and quality control.[1] This document details the theoretical principles, a robust experimental protocol for data acquisition, and an in-depth interpretation of the vibrational modes characteristic of its constituent functional groups. Key spectral features arising from the aromatic ketone and pyrazole moieties are assigned and discussed, supported by authoritative references. The guide is intended for researchers, chemists, and quality assurance professionals who require a detailed and practical understanding of the FT-IR analysis of this compound.

This compound (CAS No: 25699-98-3; Molecular Formula: C₁₁H₁₀N₂O) is an organic compound featuring a pyrazole ring linked to an acetophenone core at the para position.[2][3] Its structure combines the functionalities of an aromatic ketone and a nitrogen-containing heterocycle, making it a versatile building block in synthetic chemistry. In the field of drug development, it serves as a crucial precursor for synthesizing a range of bioactive molecules, including anti-inflammatory agents and kinase inhibitors for oncology research.[1]

The unequivocal identification of such intermediates is paramount to ensuring the integrity and purity of final active pharmaceutical ingredients (APIs). FT-IR spectroscopy provides a rapid, non-destructive, and highly specific method for this purpose, yielding a unique "molecular fingerprint" based on the vibrational frequencies of the molecule's chemical bonds.[4] This guide elucidates the process of obtaining and interpreting this fingerprint for this compound.

Fundamentals of FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a sample.[4] When a molecule is exposed to infrared light, its bonds vibrate at specific frequencies (stretching, bending, scissoring, etc.). Light is absorbed only when its frequency matches the vibrational frequency of a bond, resulting in a transition to a higher vibrational energy level.[4] An FT-IR spectrum plots the intensity of this absorption (or transmittance) against the wavenumber (cm⁻¹), which is proportional to the frequency of the light.

The resulting spectrum is unique to a specific molecule and provides two primary types of information:

-

Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., C=O, O-H, C-H), allowing for the identification of the chemical moieties present.[5]

-

Fingerprint Region (1500 cm⁻¹ to 500 cm⁻¹): This region contains a complex pattern of absorptions arising from the coupled vibrations of the entire molecule. This pattern is highly specific and can be used to distinguish between structurally similar compounds.[6]

Experimental Protocol: Acquiring the FT-IR Spectrum

To obtain a high-quality FT-IR spectrum of solid this compound, the Potassium Bromide (KBr) pellet technique is a reliable and widely used transmission method.[7] This involves dispersing the solid sample within a matrix of KBr powder, which is transparent to infrared radiation.

Step-by-Step Methodology for KBr Pellet Preparation

-

Drying: Gently heat high-purity, spectroscopy-grade KBr powder in an oven at ~100 °C for several hours to remove any adsorbed water, which would otherwise cause broad absorption bands in the spectrum. Store the dried KBr in a desiccator.

-

Grinding & Mixing: In an agate mortar and pestle, place approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be between 0.2% and 1%.[8]

-

Homogenization: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce light scattering and produce a clear pellet.[8]

-

Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.[9]

-

Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record a background spectrum using an empty sample compartment or a blank KBr pellet. Then, run the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[4]

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound can be logically dissected by considering the contributions from its three main structural components: the acetophenone framework, the pyrazole ring, and the linking C-N bond.

High-Wavenumber Region (>2500 cm⁻¹)

-

Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10][11] These arise from the stretching vibrations of the C-H bonds on both the phenyl and pyrazole rings.

-

Aliphatic C-H Stretching: Absorptions corresponding to the methyl (CH₃) group's symmetric and asymmetric stretching vibrations will appear just below 3000 cm⁻¹ (typically 2980-2870 cm⁻¹).[10]

Functional Group Region (2500 cm⁻¹ - 1500 cm⁻¹)

-

Carbonyl (C=O) Stretching: This is the most prominent and diagnostic peak in the spectrum. For an aromatic ketone like acetophenone, the C=O stretching vibration gives rise to a very strong, sharp absorption band.[11][12] Conjugation with the phenyl ring delocalizes electron density, weakening the C=O bond slightly and lowering its vibrational frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[10] Therefore, this peak is expected in the range of 1680-1700 cm⁻¹ .[10][12]

-

Aromatic & Heteroaromatic Ring Stretching (C=C and C=N): A series of sharp, medium-to-strong intensity bands will appear in the 1620-1450 cm⁻¹ region. These are due to the skeletal C=C stretching vibrations within the phenyl ring and the mixed C=C and C=N stretching vibrations of the pyrazole ring.[6][10] Often, a distinct peak is observed near 1600 cm⁻¹.

Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of structural information, although peak assignments can be complex due to vibrational coupling.

-

Methyl (CH₃) Bending: Asymmetric and symmetric bending (deformation) vibrations of the methyl group typically appear around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

-

Aromatic Ketone C-C-C Stretching: A characteristic and intense peak for aromatic ketones is found between 1300 and 1230 cm⁻¹ . This arises from the asymmetric stretching of the C-C-C unit involving the carbonyl carbon and its two adjacent carbon atoms (one phenyl, one methyl).[12]

-

Pyrazole Ring Vibrations: The pyrazole nucleus exhibits characteristic ring stretching and deformation bands. Studies on pyrazole derivatives show absorption bands in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹.[13]

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the phenyl ring gives rise to strong bands in the lower frequency region. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 860-800 cm⁻¹ range.

Tabulated Spectral Data Summary

The following table summarizes the expected key vibrational frequencies for this compound based on the analysis of its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Unit |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic (Phenyl & Pyrazole) |

| 2980 - 2870 | Weak-Medium | C-H Stretch (asymmetric & symmetric) | Aliphatic (Methyl) |

| 1700 - 1680 | Very Strong, Sharp | C=O Stretch (conjugated) | Aromatic Ketone |

| 1620 - 1450 | Medium-Strong | C=C and C=N Ring Skeletal Stretches | Phenyl & Pyrazole Rings |

| ~1460 | Medium | CH₃ Asymmetric Bending | Methyl Group |

| ~1375 | Medium | CH₃ Symmetric Bending | Methyl Group |

| 1300 - 1230 | Strong | C-C-C Asymmetric Stretch | Aromatic Ketone |

| 1189 - 1071 | Medium | Ring Stretching/Deformation | Pyrazole Ring |

| 860 - 800 | Strong | C-H Out-of-Plane Bending | 1,4-Disubstituted Phenyl |

Conclusion

The FT-IR spectrum of this compound is defined by several key features that allow for its unambiguous identification. The most diagnostic absorptions are the strong, sharp carbonyl (C=O) stretch located around 1680-1700 cm⁻¹ and the strong C-C-C stretch of the aromatic ketone framework between 1300-1230 cm⁻¹.[12] Additional confirmation is provided by the characteristic patterns of aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and the complex series of absorptions in the fingerprint region arising from the phenyl and pyrazole rings. By following the detailed experimental protocol and utilizing the spectral interpretation guide provided, researchers can confidently verify the identity and integrity of this important chemical intermediate.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.

- ResearchGate. (n.d.). The Study of Infrared Spectra of Acetophenone Molecule.

- ResearchGate. (n.d.). Acetophenone normal vibration modes. Visualization of several vibration....

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- Journal of the Chemical Society B. (n.d.). A vibrational assignment for pyrazole. RSC Publishing.

- StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone.

- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....

- Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

- Specac. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

- ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6).

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.

- PMC - NIH. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- BLD Pharm. (n.d.). 25699-98-3|this compound.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- CymitQuimica. (n.d.). 4-(1H-Pyrazol-1-yl)acetophenone.

- MySkinRecipes. (n.d.). This compound.

- RJPT. (n.d.). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases.

Sources

- 1. 4’-(1-Pyrazolyl)acetophenone [myskinrecipes.com]

- 2. 25699-98-3|this compound|BLD Pharm [bldpharm.com]

- 3. 4-(1H-Pyrazol-1-yl)acetophenone | CymitQuimica [cymitquimica.com]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. azooptics.com [azooptics.com]

- 7. jascoinc.com [jascoinc.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. app.studyraid.com [app.studyraid.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure of 4'-(1-Pyrazolyl)acetophenone derivatives

An In-Depth Technical Guide to the Crystal Structure of 4'-(1-Pyrazolyl)acetophenone Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the crystal structure of this compound and its derivatives. Pyrazole-based compounds are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to a compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development. This document details the synthesis and crystallization protocols, delves into the principles of single-crystal X-ray diffraction analysis, and synthesizes key structural features observed in this class of compounds. We will explore the causal relationships between molecular conformation, intermolecular interactions, and crystal packing, providing researchers and drug development professionals with field-proven insights into optimizing these molecules for therapeutic applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern pharmacology.[2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal building block for designing molecules that can interact with biological targets with high affinity and specificity. Derivatives of this compound serve as key intermediates in the synthesis of a wide range of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[3] Understanding their solid-state structure is not merely an academic exercise; it is a crucial step in the rational design of new chemical entities. The crystal structure dictates how a molecule presents itself to its biological target and how it behaves as a bulk material, directly impacting its journey from a laboratory curiosity to a clinical candidate.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single, diffraction-quality crystal. The choices made during these initial stages are critical for success.

General Synthesis Pathway

A prevalent method for synthesizing pyrazole derivatives involves the condensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[4] For the parent compound, this compound, and its analogues, a typical synthetic route involves the reaction of a substituted acetophenone with a reagent that introduces the pyrazole moiety.

The general workflow for synthesis and subsequent structural analysis is a self-validating system where the output of each step confirms the success of the previous one.

Caption: Experimental workflow from synthesis to structural elucidation.

Experimental Protocol: Single Crystal Growth

The quality of the X-ray diffraction data is directly proportional to the quality of the single crystal. The goal is to create a highly ordered lattice with minimal defects. Slow evaporation is a robust and widely used technique chosen for its simplicity and effectiveness.

Objective: To grow single crystals of a this compound derivative suitable for X-ray diffraction.

Principle: This method relies on slowly increasing the concentration of the solute in a solvent system until it reaches supersaturation, promoting the formation of a single nucleation point from which a large, well-ordered crystal can grow. A mixed solvent system is often employed to fine-tune solubility.

Step-by-Step Methodology:

-

Solvent Selection: Screen various solvents and solvent mixtures (e.g., ethanol, chloroform, ethyl acetate, hexane) to identify a system in which the compound has moderate solubility. The ideal solvent is one in which the compound is soluble when heated but less soluble at room temperature.

-

Preparation of Saturated Solution: Dissolve the purified compound (typically 10-20 mg) in a minimal amount of the chosen solvent system (e.g., ethanol/chloroform 1:1 v/v) in a clean vial. Gentle warming may be applied to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a single large one.

-

Slow Evaporation: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. The size and number of holes control the rate of evaporation; a slower rate is generally preferable for growing larger crystals.

-

Incubation: Place the vial in a vibration-free environment, such as a dark chamber at a constant, low temperature. Allow the solvent to evaporate over several days to weeks.

-

Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor using a spatula or loop and gently dry them on filter paper.

X-ray Crystallography: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The technique involves irradiating a single crystal with a focused X-ray beam and measuring the pattern of diffracted beams. This pattern provides information about the electron density distribution within the crystal, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined.

Key Structural Features of Pyrazolyl Acetophenone Derivatives

Analysis of reported crystal structures for this class of compounds reveals several recurring and influential structural motifs.

-

Molecular Conformation and Planarity: The pyrazole ring itself is generally planar.[4] However, the overall conformation of the molecule is determined by the dihedral angles between the pyrazole ring and the attached phenyl and acetophenone rings. These angles are influenced by the steric and electronic nature of substituents on the rings. For example, in one derivative, the dihedral angles between the pyrazole ring and the phenyl and benzene rings were found to be 3.69° and 46.47°, respectively, indicating a significant twist in the molecule.[6] This twist can have profound implications for how the molecule fits into a receptor's binding pocket.

-

Intermolecular Interactions: The crystal packing is governed by a network of non-covalent interactions. These interactions are not merely structural "glue"; they are key determinants of the material's properties and can influence biological activity.

-

Hydrogen Bonding: C—H···O and N—H···O hydrogen bonds are commonly observed, linking molecules into chains or more complex three-dimensional networks.[6] In some structures, intramolecular N—H···O hydrogen bonds can lock the molecule into a specific conformation.[6]

-

π-π Stacking: The aromatic pyrazole and phenyl rings frequently engage in π-π stacking interactions, where the electron-rich clouds of adjacent rings align. These interactions, with centroid-centroid distances typically in the range of 3.6 to 3.7 Å, contribute significantly to the stability of the crystal lattice.[6]

-

C—H···π Interactions: These weaker interactions, where a C-H bond points towards the face of an aromatic ring, also play a role in stabilizing the overall crystal structure.

-

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4’-(1-Pyrazolyl)acetophenone [myskinrecipes.com]

- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azooptics.com [azooptics.com]

- 6. Crystal structure of (Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-(1-Pyrazolyl)acetophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-(1-Pyrazolyl)acetophenone (CAS No: 25699-98-3), a key heterocyclic building block in medicinal chemistry. The document details its molecular structure, physicochemical characteristics, and spectroscopic profile. A plausible, detailed synthetic protocol is presented, grounded in established pyrazole synthesis methodologies, to facilitate its preparation in a laboratory setting. Furthermore, this guide explores the significant role of the pyrazole moiety in drug discovery, highlighting the potential applications of this compound as a crucial intermediate in the development of novel therapeutic agents, including kinase and anti-inflammatory inhibitors.[1] This document is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction: The Significance of the Pyrazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to the development of a vast array of therapeutic agents.[2] Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets.

The pyrazole moiety is a key component in numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial effects.[3] The success of drugs like Celecoxib (a COX-2 inhibitor) underscores the therapeutic potential embedded within the pyrazole framework. This compound, featuring this critical pyrazole ring linked to an acetophenone group, represents a valuable and functionalized building block for the synthesis of novel drug candidates. The reactive ketone group and the stable aromatic core make it an ideal starting point for creating diverse chemical libraries for drug discovery programs.[1]

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount for any synthetic or analytical endeavor. The structural details and identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone[2] |

| CAS Number | 25699-98-3[4] |

| Molecular Formula | C₁₁H₁₀N₂O[4] |

| Molecular Weight | 186.21 g/mol [5] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2C=CC=N2[2] |

| InChI Key | SGXKUEXZFMNYRE-UHFFFAOYSA-N[4] |

Synthesis of this compound: A Practical Protocol

Rationale for the Synthetic Approach

The chosen synthetic route involves the diazotization of 4-aminoacetophenone followed by a condensation reaction. This approach is selected for its reliability and the common availability of the starting materials. The Vilsmeier-Haack reaction on an acetophenone hydrazone is another viable, though potentially more complex, alternative for forming the pyrazole ring.[7]

Proposed Experimental Protocol

Step 1: Diazotization of 4-Aminoacetophenone

-

In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 4-aminoacetophenone in dilute hydrochloric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction progress should be monitored for the consumption of the starting amine.

-

The resulting diazonium salt solution is typically used immediately in the next step without isolation due to its potential instability.

Step 2: Condensation and Cyclization to form this compound

-

In a separate reaction vessel, prepare a solution of a suitable three-carbon building block, such as malondialdehyde or a precursor, in an appropriate solvent.

-

Slowly add the freshly prepared diazonium salt solution to the solution from the previous step, while maintaining a controlled temperature.

-

The reaction mixture is then stirred at room temperature or heated as necessary to drive the cyclization to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in synthesis. The following table summarizes the available experimental and computed data.

| Property | Value | Source |

| Physical State | Solid[4] | CymitQuimica |

| Molecular Weight | 186.21 g/mol | PubChem (Computed)[2] |

| Melting Point | Not experimentally determined in searched literature. | - |

| Boiling Point | Not experimentally determined in searched literature. | - |

| Solubility | Specific quantitative data is not publicly available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate based on its structure.[1] | MySkinRecipes (General Statement) |

| XLogP3 | 1.9 | PubChem (Computed)[2] |

| Topological Polar Surface Area | 34.9 Ų | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |

| Storage | Room temperature, dry.[1] Sealed in dry, 2-8°C.[5] | MySkinRecipes, BLD Pharm |

| Purity | ≥97% or 98% | Commercial Suppliers[1][4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a complete set of experimentally obtained spectra for this compound is not available in the reviewed literature, the expected spectral features can be predicted based on the analysis of its structural components: the acetophenone and pyrazole moieties.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazole ring, the phenyl ring, and the methyl group.

-

Pyrazole Protons: Three signals are anticipated for the pyrazole ring protons, likely appearing as multiplets or doublets of doublets in the aromatic region.

-

Phenyl Protons: The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region.

-

Methyl Protons: A singlet corresponding to the three protons of the acetyl methyl group is expected in the upfield region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the downfield region (typically >190 ppm).

-

Aromatic Carbons: Multiple signals in the aromatic region will correspond to the carbons of the phenyl and pyrazole rings.

-

Methyl Carbon: An upfield signal will represent the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group is expected around 1670-1690 cm⁻¹.

-

C=C and C=N Stretches: Aromatic C=C and pyrazole C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching bands will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (186.21).

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of pharmacologically active molecules. The pyrazole core is a well-established pharmacophore that can be further functionalized to target a variety of biological pathways implicated in disease.

-

Kinase Inhibitors: The acetophenone moiety can be readily modified to introduce functionalities that can interact with the ATP-binding site of various kinases, which are key targets in oncology and inflammatory diseases.[1]

-

Anti-inflammatory Agents: The pyrazole ring is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). This compound can serve as a starting point for the development of novel COX inhibitors or other anti-inflammatory compounds.[1]

-

Agrochemicals: The stable aromatic core and reactive ketone group also make this compound a useful intermediate in the synthesis of new agrochemicals.[1]

The ability to easily derivatize this compound makes it an invaluable tool for generating compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. While a complete set of experimentally determined physicochemical and spectroscopic data is not yet consolidated in the public domain, this guide provides a comprehensive overview based on available information and sound scientific principles. The proposed synthetic protocol offers a practical starting point for its laboratory preparation. The established importance of the pyrazole scaffold in medicinal chemistry positions this compound as a key building block for the discovery and development of next-generation therapeutic agents. Further experimental characterization of this compound is warranted and would be a valuable contribution to the field.

References

-

GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]

-

Research Journal of Pharmaceutical Technology. (2018). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT, 11(9), 4045-4049. Retrieved from [Link]

-

PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Retrieved from [Link]

-

El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. Retrieved from [Link]

-

PubChem. (n.d.). 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one. Retrieved from [Link]

- Srivastava, N., Kumar, N., Yadav, M., & Pathak, D. (2013). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Journal of Pharmaceutical Research, 12(1), 1-6.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supplementary Information. Retrieved from [Link]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences. Retrieved from [Link]

- Patil, S. A., Patil, R., & Patil, S. A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.

- Guo, H. M., Wang, L. T., Zhang, J., Zhao, P. S., & Jian, F. F. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Molecules (Basel, Switzerland), 13(9), 2039–2048.

- Shetty, M. M., & Mahajan, S. S. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.

- Google Patents. (n.d.). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.

- Sayed, A. Z., Eman, H. A., & Selim, M. R. (1996). Synthesis of some new pyrazolines from 4-amino-4'-methoxybenzalacetophenone as dyestuffs intermediates. Pakistan journal of scientific and industrial research, 39(1-4), 14-17.

Sources

Foreword: Charting the Course for a Key Pharmaceutical Intermediate

An In-depth Technical Guide to the Solubility of 4'-(1-Pyrazolyl)acetophenone

To the researchers, chemists, and drug development professionals dedicated to advancing therapeutic innovation, this document serves as a comprehensive technical guide on the solubility of this compound. This molecule is a pivotal building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of pharmaceuticals like kinase inhibitors and anti-inflammatory agents.[1] Its solubility profile is a critical parameter, dictating everything from reaction kinetics and purification strategies to the feasibility of formulation and bioavailability.

A thorough review of scientific literature reveals a conspicuous absence of publicly available, quantitative solubility data for this compound. This guide, therefore, takes a foundational approach. It is not a mere repository of data but a complete operational framework. Herein, we will dissect the molecular structure of this compound to predict its solubility behavior, provide robust, step-by-step protocols for its experimental determination, and offer insights into interpreting the resulting data. This document empowers you, the scientist, to generate the precise, reliable data needed to accelerate your research and development endeavors.

Physicochemical Profile and Theoretical Solubility Prediction

Understanding a molecule's structure is paramount to predicting its behavior in different solvent environments. The principle of "like dissolves like" is our guiding tenet, where the solubility of a solute is maximized in a solvent with similar polarity and intermolecular force characteristics.[2]

1.1. Core Molecular Properties

This compound (CAS: 25699-98-3) is a solid at room temperature with the following key computed and established properties[1][3][4][5]:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [4] |

| Appearance | Solid | [3] |

| XLogP3 | 1.9 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 34.9 Ų | [4] |

1.2. Structural Analysis: A Molecule of Duality

The structure of this compound can be deconstructed into two key domains that govern its solubility:

-

The Lipophilic Domain: Comprising the phenyl ring and the acetyl group's methyl substituent, this region is nonpolar. It favors interactions with nonpolar (e.g., hexane, toluene) or moderately polar organic solvents through van der Waals forces.

-

The Polar Domain: This includes the pyrazole ring and the ketone's carbonyl group. The two nitrogen atoms in the pyrazole ring and the oxygen atom of the carbonyl are electronegative, creating regions of partial negative charge. These sites can act as hydrogen bond acceptors, interacting favorably with protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile).[4][6]

The calculated XLogP3 of 1.9 indicates a moderate degree of lipophilicity, suggesting that while it has some affinity for nonpolar environments, its solubility in water will be limited.[4] The pyrazole ring itself is known to enhance the lipophilicity of drug candidates.[6]

Caption: Workflow for qualitative solubility classification.

2.2. Protocol 2: Quantitative Equilibrium Solubility Determination

This protocol describes the "gold standard" shake-flask method for obtaining precise, thermodynamic solubility data.

Objective: To accurately measure the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials & Equipment:

-

This compound (high purity)

-

Solvents of interest (e.g., ethanol, acetonitrile, water)

-

Scintillation vials or glass flasks with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-